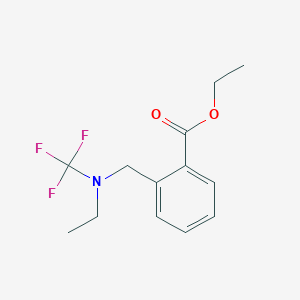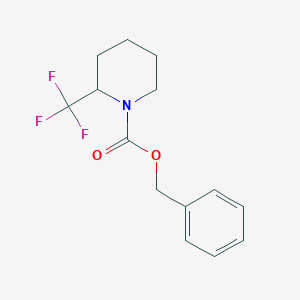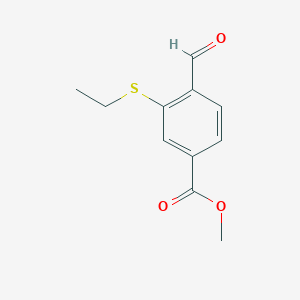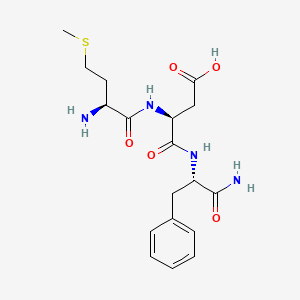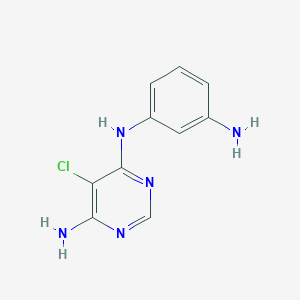
N4-(3-aminophenyl)-5-chloropyrimidine-4,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4-(3-aminophenyl)-5-chloro-4,6-pyrimidinediamine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with an amino group at the N4 position and a chlorine atom at the 5 position, along with an aminophenyl group at the 3 position. These substitutions confer distinct chemical reactivity and biological activity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-aminophenyl)-5-chloro-4,6-pyrimidinediamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3-aminophenylamine, which is then subjected to a series of reactions to introduce the pyrimidine ring and the chlorine atom. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N4-(3-aminophenyl)-5-chloro-4,6-pyrimidinediamine may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced monitoring systems helps in achieving consistent product quality.
化学反应分析
Types of Reactions
N4-(3-aminophenyl)-5-chloro-4,6-pyrimidinediamine undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines. Substitution reactions can result in a wide range of substituted pyrimidine derivatives.
科学研究应用
N4-(3-aminophenyl)-5-chloro-4,6-pyrimidinediamine has a broad range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N4-(3-aminophenyl)-5-chloro-4,6-pyrimidinediamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, leading to antiproliferative effects in cancer cells.
相似化合物的比较
N4-(3-aminophenyl)-5-chloro-4,6-pyrimidinediamine can be compared with other similar compounds, such as:
4-(3-aminophenyl)benzonitrile: Similar in structure but with a benzonitrile group instead of a pyrimidine ring.
5-chloro-2,4-diaminopyrimidine: Lacks the aminophenyl group but shares the pyrimidine core and chlorine substitution.
The uniqueness of N4-(3-aminophenyl)-5-chloro-4,6-pyrimidinediamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C10H10ClN5 |
|---|---|
分子量 |
235.67 g/mol |
IUPAC 名称 |
4-N-(3-aminophenyl)-5-chloropyrimidine-4,6-diamine |
InChI |
InChI=1S/C10H10ClN5/c11-8-9(13)14-5-15-10(8)16-7-3-1-2-6(12)4-7/h1-5H,12H2,(H3,13,14,15,16) |
InChI 键 |
QURNYZLVZWXNBS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)NC2=NC=NC(=C2Cl)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13962500.png)
![2-Methoxy-4-(6-(4-methoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13962512.png)

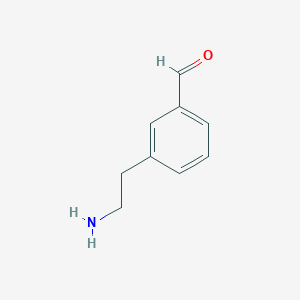

![ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoate](/img/structure/B13962542.png)

